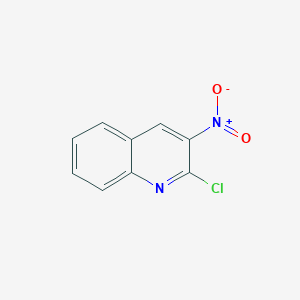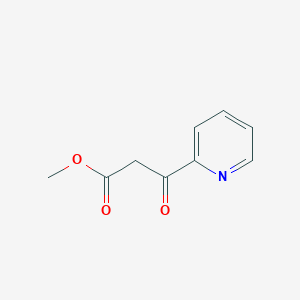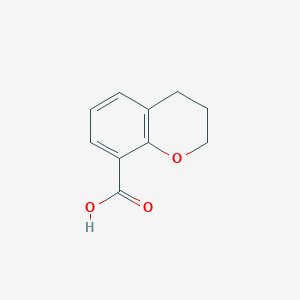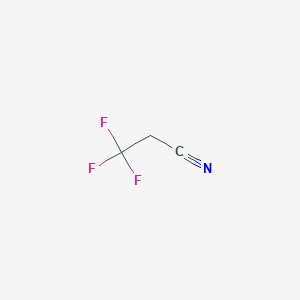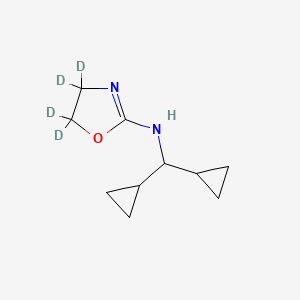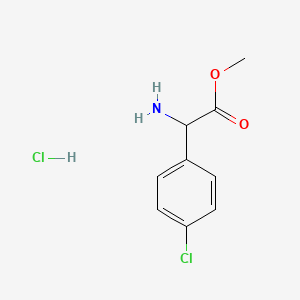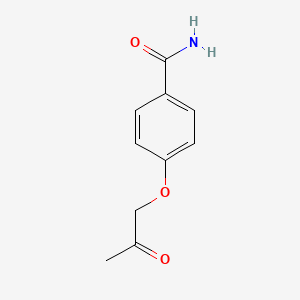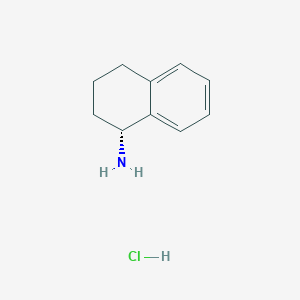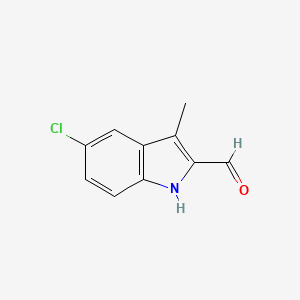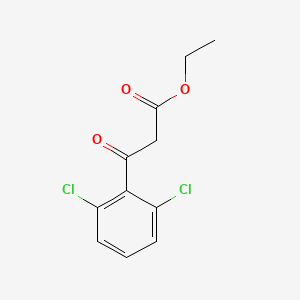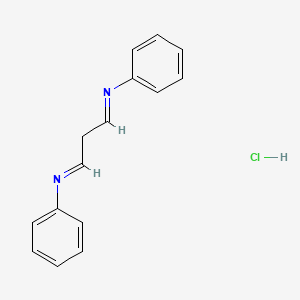
Malonaldehyde bis(phenylimine) monohydrochloride
Übersicht
Beschreibung
Malonaldehyde bis(phenylimine) monohydrochloride is a useful fluorescent cyanine dye . It is a part of the Thermo Scientific Chemicals brand product portfolio .
Molecular Structure Analysis
The molecular formula of Malonaldehyde bis(phenylimine) monohydrochloride is C15H15ClN2 . The molecular weight is 258.75 . The InChI Key is FLMLOZWXXPLHIE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Malonaldehyde bis(phenylimine) monohydrochloride appears as a yellow to orange powder . It is partly soluble in water . The compound is hygroscopic and should be stored away from water/moisture .Wissenschaftliche Forschungsanwendungen
Synthetic and Structural Applications
- Malonaldehyde bis(phenylimine) monohydrochloride has been utilized in the synthesis of lithium β-diketiminates, exhibiting specific structural properties in its lithium complexes (Mair et al., 1995).
Analytical Chemistry and Food Science
- The compound plays a role in the study of lipid oxidation in foods, particularly in understanding the kinetics and ionization in solutions (Kwon & Watts, 1964).
Catalysis
- It acts as a substrate in the Strecker reaction, catalyzed by microbial carbohydrates, demonstrating its utility in environmentally benign catalysis (Lee et al., 2007).
Interaction with Nucleic Acids
- Malonaldehyde bis(phenylimine) monohydrochloride interacts with nucleic acids under certain conditions, forming fluorescent compounds that could be useful in biochemical research (Seto et al., 1983).
Chemical Synthesis
- The compound is involved in the synthesis of diether diols and other complex organic structures, indicating its role in advanced synthetic organic chemistry (Martínez-Bernhardt et al., 1998).
Polyimide Synthesis
- It is used in the synthesis of novel polyimides, showcasing its utility in polymer science and materials engineering (Mi et al., 1997).
Role in Complex Organic Reactions
- The compound serves as a substrate in complex organic reactions involving catalytic C–H activation and the formation of iron carbonyl complexes (Imhof & Göbel, 2005).
Dye Synthesis
- Malonaldehyde bis(phenylimine) monohydrochloride is involved in the synthesis of novel oxygen-containing cyanine dyes, highlighting its application in the field of dye and pigment chemistry (Li et al., 1989).
Esterification Catalysis
- It is used in the esterification of dicarboxylic acids, catalyzed by specific resins, indicating its role in facilitating certain types of chemical reactions (Mori et al., 2000).
Safety And Hazards
The compound is recommended for research use only . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It is also recommended to avoid dust formation . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .
Eigenschaften
IUPAC Name |
N,N'-diphenylpropane-1,3-diimine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-6,8-13H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMLOZWXXPLHIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CCC=NC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480711 | |
| Record name | Malonaldehyde bis(phenylimine) monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Malonaldehyde bis(phenylimine) monohydrochloride | |
CAS RN |
123071-42-1 | |
| Record name | Malonaldehyde bis(phenylimine) monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,8-Diazabicyclo[3.2.1]octane](/img/structure/B1590389.png)
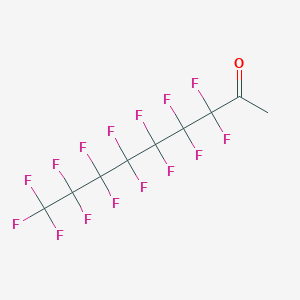
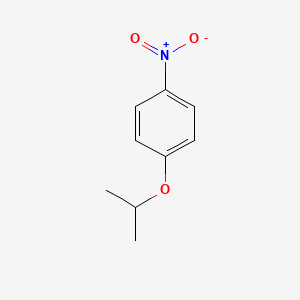
![6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1590396.png)
